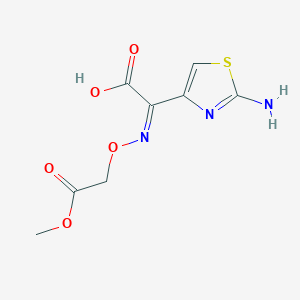

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Description

Properties

CAS No. |

80544-17-8 |

|---|---|

Molecular Formula |

C8H9N3O5S |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |

InChI |

InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6+ |

InChI Key |

AGFYEFQBXHONNW-IZZDOVSWSA-N |

SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |

Isomeric SMILES |

COC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O |

Canonical SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

Tritylation :

- Substrate : Ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate.

- Reagent : Triphenylmethanol (R₁R₂R₃COH, where R₁, R₂, R₃ = phenyl).

- Catalyst : BF₃.

- Solvent : Ethyl acetate or acetic acid.

- Conditions : 0–60°C, 1–24 hours.

Hydrolysis :

- Ester : Ethyl (Z)-(2-aminothiazol-4-yl)trityloxyiminoacetate.

- Base : NaOH or KOH.

- Solvent : Ethanol/water.

- Conditions : Reflux (70°C), 3.5 hours.

- Acidification : Acetic acid to pH 4–5.

Experimental Data

Key Findings :

- BF₃ Efficiency : Enhances reaction rates by stabilizing the oxonium intermediate.

- Washing with N(C₂H₅)₃ : Removes acid impurities, improving yield and purity.

Tert-Butyl Acetoacetate Route

This method starts with tert-butyl acetoacetate, progressing through oximation, etherification, and cyclization to form the thiazole ring.

Reaction Pathway

Oximation :

- Substrate : tert-Butyl acetoacetate.

- Reagent : Hydroxylamine.

- Product : tert-Butyl (Z)-2-hydroxyiminoacetate.

Etherification :

- Reagent : Methoxyacetyl chloride.

- Product : tert-Butyl (Z)-2-methoxyacetylethoxyiminoacetate.

Chlorination and Cyclization :

- Reagent : Thionyl chloride (SOCl₂).

- Product : (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyacetylethoxyimino)acetate.

Hydrolysis :

- Base : NaOH.

- Product : Final acid.

Experimental Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oximation | Hydroxylamine, ethanol, reflux | 85% | |

| Etherification | Methoxyacetyl chloride, DMF | 78% | |

| Cyclization | SOCl₂, toluene, 80°C | 65% |

Key Findings :

- Step Optimization : Etherification and cyclization require anhydrous conditions to minimize side reactions.

- Hydrolysis : Alkaline conditions ensure complete ester cleavage without decomposition.

Cephalosporin Coupling Method

This method leverages the compound as a side chain in cephalosporin synthesis, such as cefixime.

Reaction Pathway

Coupling :

- Cephalosporin Intermediate : 7-Amino-3-vinyl-3-cephem-4-carboxylic acid.

- Reagent : (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetate.

- Solvent : Tetrahydrofuran (THF)/water.

- Base : Triethylamine (TEA).

- Conditions : 4°C, 1 hour.

Hydrolysis :

- Base : NaOH.

- Acidification : HCl to pH 2.5.

Experimental Data

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Coupling | THF/water, TEA, 4°C, 1h | 90% | >98% | |

| Hydrolysis | NaOH, H₂O, 25°C, <30 min | 88% | >95% |

Key Findings :

- Low-Temperature Coupling : Prevents decomposition of the cephalosporin core.

- Rapid Hydrolysis : Ensures minimal side reactions during acidification.

Industrial-Scale Optimization

Industrial processes emphasize cost efficiency and GMP compliance.

Key Strategies

- Solvent Systems : Ethyl acetate/acetic acid mixtures reduce reaction times.

- Washing Protocols : Use of N(C₂H₅)₃ or saturated NaHCO₃ to remove acidic byproducts.

- Drying : P₂O₅ under vacuum (2 mbar) at 60°C to achieve high purity.

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| BF₃-Mediated | High yield, mild conditions | BF₃ handling complexity |

| Tert-Butyl Route | Scalable, low-cost starting material | Multiple steps, moderate yield |

| Cephalosporin Coupling | Direct integration into API synthesis | Requires cephalosporin intermediates |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the aminothiazole ring.

Reduction: Reduction reactions may target the oxoethoxyimino group, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aminothiazole ring or the oxoethoxyimino group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in the imino substituent, ester groups, or side-chain functionalities, which influence solubility, stability, and pharmacological activity.

Table 1: Structural and Functional Comparison

Impact of Substituents on Reactivity and Solubility

- Methoxy-2-oxoethoxy group (80544-17-8) : Enhances electron-withdrawing effects , improving reactivity in nucleophilic acylations for thioester formation (e.g., MICA-activated thioester in cefixime synthesis) . Increases polarity, affecting solubility in polar solvents like acetonitrile .

- Hydroxyimino group (66338-96-3): Lower molecular weight and higher hydrophilicity improve aqueous solubility but reduce stability under acidic conditions .

- Methoxyimino group (65872-41-5): Balances lipophilicity and stability, making it suitable for oral antibiotic formulations .

- Carboxymethoxyimino group (74440-05-4): Introduces a carboxylic acid side chain, enhancing binding to bacterial targets but requiring pH-adjusted formulations .

Pharmacological Relevance

- Cefixime : The methoxy-2-oxoethoxy group in 80544-17-8 contributes to cefixime’s resistance to β-lactamase enzymes and extended serum half-life compared to cefdinir (derived from 66338-96-3) .

- Carumonam: The same intermediate is used in carumonam, a monobactam antibiotic, highlighting versatility in β-lactam synthesis .

Biological Activity

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound, with CAS number 80544-17-8, belongs to the thiazole derivative class and has garnered interest for its applications in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O5S, with a molecular weight of 259.24 g/mol. Its structure features an aminothiazole ring and a methoxy-substituted oxoethoxyimino group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N3O5S |

| Molecular Weight | 259.24 g/mol |

| CAS Number | 80544-17-8 |

| IUPAC Name | (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to potential therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by interfering with inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.

Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that involves the modulation of NF-kB signaling pathways.

Anticancer Activity

Research conducted on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells. In particular, tests on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers when treated with the compound.

Case Studies

-

Case Study on Antibacterial Activity : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The results showed that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on concentration.

-

Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to modulate inflammatory responses in a murine model of arthritis.

- Findings : Treatment with this compound resulted in reduced swelling and joint damage compared to controls.

Q & A

Q. What are the established synthetic routes for (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves three key steps:

Thiazole ring formation : React α-haloketones with thiourea under basic conditions to generate the thiazole core .

Amino group introduction : Nitrate the intermediate followed by reduction (e.g., catalytic hydrogenation) to yield the 2-aminothiazole derivative .

Imino group incorporation : Condense the thiazole intermediate with methoxy-oxoethoxy reagents (e.g., hydroxylamine derivatives) under basic conditions to form the (Z)-configured imino group .

Q. Critical Factors :

Q. What methods are recommended for determining solubility, and what are key findings for this compound in solvent systems?

Methodological Answer: Experimental Design :

Q. Data Interpretation :

Q. What analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole proton at δ 6.8–7.2 ppm; imino group at δ 8.1–8.5 ppm) .

- X-ray crystallography : Resolves Z-configuration (C=N bond length ~1.28 Å; dihedral angle <10° between thiazole and imino planes) .

- HPLC-MS : Monitors purity (>98%) and detects degradation products (e.g., hydrolysis of methoxy-oxoethoxy group) .

Advanced Research Questions

Q. How can synthesis be optimized to enhance Z-configuration purity?

Methodological Answer:

Q. How should researchers resolve contradictions in reported antimicrobial efficacy data?

Methodological Answer:

- Standardized Assays :

- Use broth microdilution (CLSI guidelines) with consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation (37°C, 18h) to minimize variability .

- Include positive controls (e.g., ceftazidime for β-lactamase stability comparisons) .

- Mechanistic Studies :

- Fluorescence quenching : Measure binding affinity to penicillin-binding proteins (PBPs) using recombinant enzymes and ΔFmax analysis .

- Resistance profiling : Test against ESBL-producing strains to assess β-lactamase inhibition .

Q. What strategies are recommended for studying interactions with bacterial ribosomal targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina with 70S ribosome structure (PDB: 4V7Q) to predict binding sites (e.g., 23S rRNA or L3/L4 proteins) .

- Biophysical Validation :

- Surface Plasmon Resonance (SPR) : Immobilize ribosomes on CM5 chips; measure binding kinetics (KD ≈ 10–100 nM) .

- Cryo-EM : Resolve compound-ribosome complexes at 3–4 Å resolution to identify conformational changes .

Q. How can formulation challenges due to poor water solubility be addressed?

Methodological Answer:

- Co-solvent Systems : Optimize water + PEG 400 (30% v/v) to achieve >5 mg/mL solubility without precipitation .

- Nanoformulation : Prepare liposomal encapsulations (e.g., DOPC/cholesterol, 70:30 mol%) with 80–90% encapsulation efficiency .

- Stability Testing : Monitor degradation via accelerated studies (40°C/75% RH, 4 weeks) with HPLC tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.